2-Bromo-4-methyl-5-nitropyridine

Catalog No.
S665917
CAS No.
23056-47-5
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methyl-5-nitropyridine

CAS Number

23056-47-5

Product Name

2-Bromo-4-methyl-5-nitropyridine

IUPAC Name

2-bromo-4-methyl-5-nitropyridine

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3

InChI Key

OSYUAHGEDKTDOX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Br

The exact mass of the compound 2-Bromo-4-methyl-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403724. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5) is a highly functionalized, trisubstituted pyridine building block essential for the synthesis of complex pharmaceutical intermediates, including Bruton's Tyrosine Kinase (BTK) inhibitors, HIV-1 integrase inhibitors, and GPR receptor agonists. Structurally, it features a reactive 2-bromo leaving group, a sterically and synthetically useful 4-methyl handle, and a strongly electron-withdrawing 5-nitro group. This specific substitution pattern makes it a highly effective electrophile. The compound is typically utilized as a foundational scaffold where the 2-position undergoes palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), the 4-methyl group serves as an oxidizable site for ring annulation, and the 5-nitro group provides both electronic activation and a reducible moiety for downstream cyclization [1].

In procurement and process chemistry, substituting 2-bromo-4-methyl-5-nitropyridine with closely related analogs fundamentally disrupts established synthetic routes. Replacing it with the cheaper 2-chloro-4-methyl-5-nitropyridine drastically reduces the lability of the halogen, often necessitating the use of expensive, proprietary phosphine ligands to achieve acceptable yields in Suzuki couplings or cyanations. Conversely, utilizing 2-bromo-5-nitropyridine eliminates the critical 4-methyl group, completely precluding its use in pathways that require oxidation to a 4-carboxylic acid for the construction of fused heterocycles like pyrido[3,4-d]pyrimidines. Finally, un-nitrated analogs such as 2-bromo-4-methylpyridine lack the profound electronic activation provided by the 5-nitro group, rendering catalyst-free SNAr reactions unviable and forcing chemists to rely on costly transition-metal-catalyzed aminations[1].

Superior Leaving Group Kinetics in Palladium-Catalyzed Cross-Couplings

In the synthesis of complex pharmaceutical intermediates, such as azaindole hydroxamic acids and BTK inhibitors, the 2-bromo leaving group provides highly efficient reactivity for palladium-catalyzed cross-couplings. Compared to the more abundant 2-chloro-4-methyl-5-nitropyridine, 2-bromo-4-methyl-5-nitropyridine readily undergoes cyanation with Zn(CN)2 using standard Pd(PPh3)4 and Suzuki couplings with alkylboronic acids (e.g., isobutylboronic acid) without requiring highly specialized, sterically demanding phosphine ligands. This reduces catalyst costs and improves batch-to-batch reproducibility in scale-up environments [1].

Evidence DimensionCross-coupling catalyst requirement and leaving group lability
Target Compound DataAchieves high conversion in cyanation and Suzuki couplings using standard Pd(PPh3)4 or Pd(OAc)2.
Comparator Or Baseline2-Chloro-4-methyl-5-nitropyridine (requires specialized electron-rich ligands for C-Cl activation).
Quantified DifferenceEliminates the need for expensive proprietary ligands, lowering overall catalytic system costs.
ConditionsPd-catalyzed cyanation (Zn(CN)2, DMF) or Suzuki coupling (isobutylboronic acid, K2CO3/KOAc).

Procurement of the bromo-variant streamlines process chemistry by allowing the use of cheaper, commercially standard palladium catalysts for C-C bond formation.

Essential 4-Methyl Handle for Fused Heterocycle Construction

The presence of the 4-methyl group adjacent to the 5-nitro group is a critical structural feature for constructing fused bicyclic scaffolds, such as pyrido[3,4-d]pyrimidines used as CXCR2 antagonists. Unlike 2-bromo-5-nitropyridine, which lacks this functional handle, 2-bromo-4-methyl-5-nitropyridine undergoes controlled Jones oxidation (K2Cr2O7/H2SO4) to yield 2-bromo-5-nitropyridine-4-carboxylic acid in high yields (up to 80%). This carboxylic acid intermediate is strictly required for subsequent amide formation and cyclization steps [1].

Evidence DimensionAvailability of an oxidizable alkyl handle for ring annulation
Target Compound Data4-methyl group successfully oxidizes to a 4-carboxylic acid (80% yield) while preserving the 2-bromo and 5-nitro groups.
Comparator Or Baseline2-Bromo-5-nitropyridine (incapable of forming the 4-carboxylic acid intermediate).
Quantified Difference100% difference in pathway viability for pyrido[3,4-d]pyrimidine synthesis.
ConditionsJones oxidation (K2Cr2O7, conc. H2SO4, 0 °C to RT).

Buyers targeting fused pyrimidine-pyridine scaffolds must select the 4-methylated precursor to enable the necessary cyclization chemistry.

Nitro-Driven Activation for Regioselective SNAr Reactions

The 5-nitro group in 2-bromo-4-methyl-5-nitropyridine provides profound electronic activation of the pyridine ring, specifically lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr) at the 2-position. When compared to the un-nitrated baseline, 2-bromo-4-methylpyridine, the target compound exhibits accelerated reaction kinetics with nitrogen and oxygen nucleophiles under mild basic conditions. Furthermore, the nitro group serves as a latent amine, which can be reduced post-substitution to facilitate the synthesis of azaindoles and GPR receptor agonists [1].

Evidence DimensionReactivity toward SNAr and availability of a reducible nitrogen source
Target Compound DataRapid SNAr displacement of the 2-bromide due to strong para-like activation by the 5-nitro group.
Comparator Or Baseline2-Bromo-4-methylpyridine (requires significantly higher temperatures or transition-metal catalysis for amination).
Quantified DifferenceEnables SNAr without transition-metal catalysts under milder thermal conditions.
ConditionsNucleophilic displacement with amines/alkoxides.

Selecting the nitrated analog allows process chemists to bypass expensive Buchwald-Hartwig aminations in favor of scalable, catalyst-free SNAr protocols.

Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

A critical precursor for programs developing CXCR2 antagonists or similar bicyclic therapeutics, where the 4-methyl group is oxidized to a carboxylic acid to facilitate ring closure [1].

Development of BTK and HIV-1 Integrase Inhibitors

The compound is a highly effective starting material for palladium-catalyzed cyanations and Suzuki couplings, enabling the rapid installation of functional groups at the 2-position without specialized ligands[2].

Precursor for Azaindole and GPR Receptor Agonist Libraries

Applicable for workflows requiring catalyst-free SNAr amination followed by nitro reduction, leveraging the 5-nitro group as both an activating moiety and a latent amine [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23056-47-5

Wikipedia

2-Bromo-5-nitro-4-picoline

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